molecular formula C7H12ClF2N B2521976 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2138055-79-3

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2521976
CAS No.: 2138055-79-3
M. Wt: 183.63
InChI Key: FKHHIQMHHORJQZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds in Environmental Science

Fluorinated compounds, including those structurally related to 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride, have been extensively reviewed for their environmental impact and behavior. One study discusses the persistence, bioaccumulation, and potential toxicity of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs), highlighting the need for further toxicological studies to confirm their safety for long-term use (Yu Wang et al., 2019). This research underscores the environmental and health risks associated with fluorinated compounds, pointing towards a critical area of scientific inquiry where this compound could be studied.

Advances in Chemical Synthesis

The application of fluorinated compounds in chemical synthesis, particularly in the activation of C-F bonds of aliphatic fluorides, presents innovative methodologies for creating new fluorinated building blocks. A review by Qian Shen et al. (2015) covers recent examples of C-F bond cleavage and the transformation of compounds bearing aliphatic fluoride, highlighting the role of such compounds in synthesizing a diverse array of synthetically useful molecules (Qian Shen et al., 2015). This area of research is relevant for understanding the reactivity and potential applications of this compound in organic synthesis.

Environmental Degradation and Treatment Technologies

The environmental degradation of polyfluoroalkyl chemicals is a significant concern, with studies focusing on microbial degradation as a means to mitigate the impact of these substances. Research by Jinxia Liu and Sandra Mejia Avendaño (2013) reviews the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, offering insights into microbial pathways that could potentially break down substances like this compound (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling, storage, and first aid measures .

Properties

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHIQMHHORJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1NC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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